N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

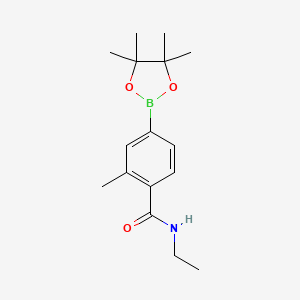

N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1146157-79-0) is a benzamide derivative featuring a boronic ester group at the para position of the aromatic ring. This compound is structurally characterized by an ethyl group on the benzamide nitrogen, a methyl substituent at the ortho position of the benzene ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group is pivotal for its role in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in synthetic organic chemistry and drug discovery . Its molecular formula is C₁₈H₂₇BNO₃, with a molecular weight of 316.23 g/mol (exact mass: 316.2087) .

Properties

IUPAC Name |

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-7-18-14(19)13-9-8-12(10-11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSCLCOKEWRXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148313 | |

| Record name | N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146157-79-0 | |

| Record name | N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146157-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of a benzamide precursor. One common method is the palladium-catalyzed borylation of the benzylic C-H bond in the presence of a pinacol boronate ester . The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a suitable solvent such as toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its role in drug design and development. The incorporation of the dioxaborolane moiety enhances the compound's ability to form stable interactions with biological targets. This property is particularly useful in the development of inhibitors for specific enzymes or receptors involved in disease pathways.

Case Study: Inhibitors of Protein Targets

Research has shown that compounds containing dioxaborolane groups can serve as effective inhibitors of certain protein targets. For example, studies have indicated that derivatives of this compound can inhibit serine hydrolases, which are implicated in various diseases including cancer and neurodegenerative disorders. The mechanism involves the formation of a covalent bond with the enzyme's active site, leading to irreversible inhibition .

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to participate in cross-linking reactions that enhance the mechanical properties of polymers.

Table: Properties of Polymers Synthesized with Dioxaborolane Derivatives

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 250 °C |

These properties indicate that polymers synthesized using this compound exhibit superior performance compared to conventional materials .

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-carbon bonds. The dioxaborolane moiety acts as a boron source in various reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the synthesis of complex organic molecules or the development of boron-containing drugs .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorine substitution (e.g., 2-fluoro analog) increases electrophilicity, enhancing reactivity in cross-couplings .

- Steric Effects : Bulkier substituents (e.g., N,N-diethyl or 3-boronic ester) reduce reaction rates due to steric hindrance .

- Solubility: Alkyl chains (e.g., N-(3-chloropropyl)) improve solubility in nonpolar solvents, whereas polar groups like N,N-dimethyl enhance aqueous compatibility .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s boronic ester group facilitates Suzuki-Miyaura reactions, but its efficiency varies compared to analogs:

- N-Ethyl-2-methyl-4-boronic ester benzamide demonstrated moderate yields (~70–80%) in coupling with aryl halides, comparable to N,N-dimethyl-4-boronic ester benzamide .

- N-(3-Chloropropyl)-4-boronic ester benzamide showed lower yields (~60%) due to competing side reactions from the chloropropyl group .

- N-Ethyl-2-fluoro-5-boronic ester benzamide exhibited higher reactivity with electron-deficient partners, achieving yields >85% .

Biological Activity

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H24BNO3 |

| Molecular Weight | 289.18 g/mol |

| CAS Number | 1146157-79-0 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cell signaling pathways. The presence of the dioxaborolane moiety is believed to enhance its binding affinity to these targets.

Antiparasitic Activity

Recent research indicates that derivatives of the compound exhibit significant antiparasitic activity. For instance, compounds with similar structural features have demonstrated effective inhibition against Plasmodium species. The structure–activity relationship (SAR) studies suggest that modifications in the dioxaborolane group can enhance bioactivity and metabolic stability in human microsomes .

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine levels in microglial cells. A related compound demonstrated a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM . This suggests potential applications in treating neuroinflammatory conditions.

Anticancer Potential

The compound's ability to inhibit key signaling pathways has led to investigations into its anticancer properties. In particular, it has been studied for its effects on GSK-3β and ROCK-1 pathways. Inhibitors targeting these pathways have shown promise in reducing tumor growth in various cancer models .

Case Studies

-

Antiparasitic Efficacy :

A study evaluated the antiparasitic activity of a series of dioxaborolane derivatives against Plasmodium falciparum. The most potent derivative exhibited an EC50 of 0.010 µM, significantly outperforming traditional antimalarial drugs . -

Neuroinflammation :

In experiments involving BV-2 microglial cells, the compound reduced NO production by 50% at a concentration of 1 µM. This reduction is indicative of its potential role in managing neuroinflammatory diseases such as Alzheimer's . -

Cancer Cell Line Studies :

A recent investigation into the effects of N-ethyl-2-methyl derivatives on cancer cell lines revealed IC50 values ranging from 10 to 100 nM against various types of cancer cells. The results suggest that these compounds may serve as lead candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are used under inert atmospheres. Reaction optimization includes temperature control (80–100°C), solvent selection (toluene/ethanol or DMF), and base choice (Na₂CO₃ or K₂CO₃) to enhance yield and purity . Purification often involves column chromatography or crystallization (methanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions and boronate ester integrity. For example, the dioxaborolan group exhibits characteristic peaks at ~1.3 ppm (12H, CH₃) in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight alignment (e.g., calculated vs. observed m/z).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX or OLEX2 software can refine crystallographic data .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF or dichloromethane. Stability tests under ambient conditions (72-hour exposure to light/air) should be conducted to assess boronate ester hydrolysis. Store at –20°C under argon to prevent degradation .

Advanced Research Questions

Q. How does the steric and electronic profile of the N-ethyl-2-methyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The ethyl and methyl groups introduce steric hindrance, potentially slowing transmetallation steps in Suzuki-Miyaura couplings. Computational studies (DFT) or Hammett plots can quantify electronic effects. Compare reaction rates with analogs (e.g., N,N-diethyl derivatives in ) to isolate steric contributions .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in diverse coupling systems (e.g., aryl chlorides vs. bromides)?

- Methodological Answer : Aryl bromides generally react faster due to better leaving-group ability. For sluggish aryl chlorides, employ Buchwald-Hartwig conditions (e.g., XPhos ligands) or microwave-assisted heating (120°C, 30 min). Kinetic studies (GC-MS monitoring) and turnover number (TON) calculations help identify rate-limiting steps .

Q. How can the compound’s boronate ester be leveraged for selective functionalization in multistep syntheses (e.g., drug discovery)?

- Methodological Answer : The boronate group enables sequential cross-couplings (e.g., “tag-and-modify” strategies). For instance:

- Step 1 : Suzuki coupling to install a core aromatic scaffold.

- Step 2 : Fluoride-mediated protodeboronation or oxidation to install hydroxyl groups.

- Step 3 : Amide bond formation for bioactive derivatives (e.g., anticancer agents in ) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., deprotected boronic acids), and how are they addressed?

- Methodological Answer : Use HPLC-UV/ESI-MS with C18 columns (acetonitrile/water gradient) to separate impurities. Quantify boronic acid byproducts via derivatization (e.g., 2,2-dimethyl-1,3-propanediol adducts for enhanced UV detection) .

Critical Analysis of Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.